molecular formula C12H21NO B13298718 [1-(5-Methylfuran-2-YL)ethyl](pentan-3-YL)amine

[1-(5-Methylfuran-2-YL)ethyl](pentan-3-YL)amine

Cat. No.: B13298718
M. Wt: 195.30 g/mol
InChI Key: BTTPWUICGPPGKF-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-YL)ethylamine: is an organic compound with the molecular formula C12H21NO and a molecular weight of 195.30124 g/mol This compound features a furan ring substituted with a methyl group and an ethylamine group, along with a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylfuran-2-YL)ethylamine typically involves the reaction of 5-methylfurfural with ethylamine to form the intermediate [1-(5-Methylfuran-2-YL)ethyl]amine. This intermediate is then reacted with pentan-3-ylamine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in 1-(5-Methylfuran-2-YL)ethylamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The amine groups in the compound can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 1-(5-Methylfuran-2-YL)ethylamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents .

Medicine: In medicine, 1-(5-Methylfuran-2-YL)ethylamine is being investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for treating various diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-YL)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 1-(5-Methylfuran-2-YL)ethylamine stands out due to its unique combination of a furan ring and a pentylamine chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness .

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)ethyl]pentan-3-amine

InChI

InChI=1S/C12H21NO/c1-5-11(6-2)13-10(4)12-8-7-9(3)14-12/h7-8,10-11,13H,5-6H2,1-4H3

InChI Key

BTTPWUICGPPGKF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=C(O1)C

Origin of Product

United States

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